molecular formula C10H17F2N5S B13133718 N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine

N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine

Katalognummer: B13133718
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: RNWWBMXORZRNJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and functional groups such as tert-butyl, difluoromethylthio, and ethyl groups. These functional groups contribute to the compound’s reactivity and potential utility in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine involves several steps, typically starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of tert-butyl nitrite as a reagent, which allows for the synthesis of various N-nitroso compounds under solvent-free conditions .

Analyse Chemischer Reaktionen

N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets through its functional groups. The difluoromethylthio group, in particular, plays a crucial role in its reactivity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. The triazine ring structure also contributes to its stability and reactivity, allowing it to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H17F2N5S

Molekulargewicht

277.34 g/mol

IUPAC-Name

2-N-tert-butyl-6-(difluoromethylsulfanyl)-2-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H17F2N5S/c1-5-17(10(2,3)4)8-14-7(13)15-9(16-8)18-6(11)12/h6H,5H2,1-4H3,(H2,13,14,15,16)

InChI-Schlüssel

RNWWBMXORZRNJU-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=NC(=NC(=N1)N)SC(F)F)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.